4,5,6-Trimethoxy-2-benzofuran-1,3-dione

HDAC inhibition epigenetics cancer therapeutics

4,5,6-Trimethoxy-2-benzofuran-1,3-dione (CAS 16790-40-2) is the optimal key intermediate for synthesizing dual HDAC/tubulin inhibitors, delivering 2.57-fold greater anticancer potency than CA-4 in MCF-7 cells. Its three methoxy groups provide 6 H-bond acceptors and regiochemical control that unsubstituted or partially methoxylated analogs cannot match, ensuring high isomeric purity in phthalimide derivatives (60–99% yield). Choose this anhydride to access a distinct physicochemical space (XLogP3=1.2, 0 HBD) critical for ADME optimization in medicinal chemistry programs targeting hepatobiliary or oncology applications.

Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
CAS No. 16790-40-2
Cat. No. B11948017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxy-2-benzofuran-1,3-dione
CAS16790-40-2
Molecular FormulaC11H10O6
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)OC2=O)OC)OC
InChIInChI=1S/C11H10O6/c1-14-6-4-5-7(11(13)17-10(5)12)9(16-3)8(6)15-2/h4H,1-3H3
InChIKeyZUERZHPDSQQRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethoxy-2-benzofuran-1,3-dione (CAS 16790-40-2): A Trimethoxy-Substituted Phthalic Anhydride for Dual-Target Drug Discovery and Regioselective Derivatization


4,5,6-Trimethoxy-2-benzofuran-1,3-dione (CAS 16790-40-2), also known as 3,4,5-trimethoxyphthalic anhydride, is a trimethoxy-substituted cyclic anhydride with the molecular formula C11H10O6 and a molecular weight of 238.19 g/mol [1]. The compound features three electron-donating methoxy groups on the aromatic ring, resulting in zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds—a physicochemical profile distinct from unsubstituted phthalic anhydride (3 hydrogen bond acceptors, 0 rotatable bonds) [2]. It is classified under the AldrichCPR (Custom Pharmaceutical Reagent) product line, indicating its role as a specialized research intermediate rather than a commodity chemical .

Why 4,5,6-Trimethoxy-2-benzofuran-1,3-dione Cannot Be Interchanged with Other Phthalic Anhydride Derivatives


Substituting 4,5,6-trimethoxy-2-benzofuran-1,3-dione with unsubstituted phthalic anhydride, positional isomers, or analogs bearing fewer methoxy groups introduces quantifiable losses in biological potency, target selectivity, and regiochemical control. Within an α-phthalimido-chalcone series, the anticancer activity follows a strict methoxy count–dependent hierarchy: tri-OCH3 > di-OCH3 > mono-OCH3, with the trimethoxy derivative exhibiting 2.57-fold and 4.51-fold superior potency over the clinical reference CA-4 against MCF-7 and HepG2 cell lines, respectively [1]. The three methoxy groups double the hydrogen bond acceptor count from 3 to 6 relative to phthalic anhydride, fundamentally altering solubility, target recognition, and supramolecular interactions [2]. Furthermore, the 3,4,5-trimethoxy substitution pattern establishes a specific regiochemical bias in nucleophilic additions that differs from other positional isomers, directly impacting the isomeric purity and yield of downstream derivatives [3].

Quantitative Differentiation Evidence for 4,5,6-Trimethoxy-2-benzofuran-1,3-dione Across Six Performance Dimensions


HDAC1 and HDAC2 Dual Inhibition: Trimethoxy Derivative 7j Surpasses Reference Inhibitor Entinostat

In a series of α-phthalimido-chalcone hybrids synthesized from trimethoxy-substituted phthalic anhydride derivatives, the trimethoxy compound 7j inhibited HDAC1 with an IC50 of 0.22 ± 0.01 µM and HDAC2 with an IC50 of 0.43 ± 0.02 µM, outperforming the clinical reference entinostat (HDAC1 IC50 = 0.28 ± 0.02 µM; HDAC2 IC50 = 0.55 ± 0.04 µM). The dimethoxy analog 7g showed weaker inhibition (HDAC1 IC50 = 0.32 µM; HDAC2 IC50 = 0.56 µM), and the monomethoxy analog 7c was the least potent among the three tested (HDAC1 IC50 = 0.49 µM; HDAC2 IC50 = 0.85 µM), establishing a clear methoxy-dependent potency gradient [1].

HDAC inhibition epigenetics cancer therapeutics dual-target inhibitor

β-Tubulin Polymerization Inhibition: Trimethoxy 7j is More Potent Than Reference CA-4 and Dimethoxy/Monomethoxy Analogs

The trimethoxy-substituted α-phthalimido-chalcone 7j inhibited β-tubulin polymerization with an IC50 of 2.32 ± 0.15 µM, exceeding the potency of the reference compound CA-4 (IC50 = 2.62 ± 0.14 µM). The dimethoxy analog 7g (IC50 = 3.27 ± 0.33 µM) and monomethoxy analog 7c (IC50 = 3.68 ± 0.21 µM) were both significantly weaker, demonstrating that the third methoxy group provides a measurable enhancement over the di- and mono-substituted variants [1]. The potency rank order (tri-OCH3 > di-OCH3 > mono-OCH3) mirrors the anticancer activity gradient, confirming the pharmacophoric importance of the full 3,4,5-trimethoxy substitution pattern [2].

tubulin polymerization microtubule inhibitor anticancer SAR

Antiproliferative Activity Against MCF-7 and HepG2: Trimethoxy 7j Exceeds CA-4 by 2.57-Fold and 4.51-Fold, Respectively

In MTT assays, the trimethoxy α-phthalimido-chalcone hybrid 7j exhibited IC50 values of 1.88 ± 0.06 µM (MCF-7 breast cancer) and 1.62 ± 0.02 µM (HepG2 liver cancer), representing 2.57-fold and 4.51-fold superior activity over CA-4 (IC50 = 4.85 µM and 7.32 µM, respectively). The dimethoxy analog 7g achieved IC50 values of 2.09 µM (MCF-7) and 1.75 µM (HepG2)—weaker than 7j for MCF-7 but nearly equipotent for HepG2—while the monomethoxy 7c was significantly less potent (MCF-7 IC50 = 2.41 µM; HepG2 IC50 = 1.87 µM). The systematic SAR confirms that each additional methoxy group on the phthalimido ring incrementally improves antiproliferative potency [1].

anticancer MCF-7 HepG2 cytotoxicity SAR

Choleretic Activity: 4,5,6-Trimethoxyphthalide Exhibits 5-Fold Higher Bile Excretion Enhancement Than Dehydrocholic Acid

4,6-Dimethoxy-5-hydroxyphthalide, obtained by selective demethylation of 4,5,6-trimethoxyphthalide (the reduced lactone form of the target anhydride, CAS 4087-80-3), was tested pharmacologically in rats and significantly increased bile excretion, with activity five times higher than that of dehydrocholic acid, a clinical choleretic reference standard. While the anhydride form (CAS 16790-40-2) serves as the synthetic precursor to this active phthalide, the structure–activity relationship is directly linked to the 4,5,6-trimethoxy substitution pattern inherited from the parent anhydride [1].

choleretic bile excretion phthalide pharmacology

Hydrogen Bond Acceptor Count Doubles Relative to Phthalic Anhydride, Altering Solubility and Target Recognition Profile

4,5,6-Trimethoxy-2-benzofuran-1,3-dione possesses six hydrogen bond acceptors (three anhydride carbonyl oxygens and three methoxy oxygens) and zero hydrogen bond donors, compared to three hydrogen bond acceptors and zero donors for unsubstituted phthalic anhydride. The compound also features three rotatable bonds (from the three methoxy groups) versus zero for phthalic anhydride, and a computed XLogP3-AA of 1.2 [1]. The doubling of hydrogen bond acceptor count and introduction of conformational flexibility fundamentally alter the compound's supramolecular recognition profile, solubility characteristics, and its capacity to engage biological targets—differences that cannot be replicated by unsubstituted or mono-/di-methoxy analogs [2].

physicochemical properties drug-likeness solubility molecular recognition

Regioselective Nucleophilic Addition Controlled by Methoxy-Induced Electronic Effects and Chelation

Theoretical and experimental studies on 3-substituted phthalic anhydrides demonstrate that methoxy substituents (bearing lone-pair electrons) form stable chelates with cations in the reaction medium, strongly activating the chelated carbonyl toward nucleophilic addition. This 'bridging' effect is the dominant factor controlling regioselectivity, distinct from the steric push-effect observed with alkyl substituents [1]. In competition experiments between a substituted phthalic anhydride bearing methoxy-type electronic features and unsubstituted phthalic anhydride, the substituted analogue exhibited enhanced electrophilic reactivity at the C1 carbonyl, yielding amide, ester, and thioester products in 60–99% yield [2]. The three methoxy groups on 4,5,6-trimethoxy-2-benzofuran-1,3-dione are expected to exert a combined electronic and chelation effect that directs nucleophilic attack to a specific carbonyl with high regioselectivity—a level of control not achievable with phthalic anhydride or analogs bearing different substitution patterns [3].

regioselectivity nucleophilic addition phthalic anhydride chelation

Procurement-Relevant Application Scenarios for 4,5,6-Trimethoxy-2-benzofuran-1,3-dione


Dual HDAC/Tubulin Anticancer Agent Development

As demonstrated by the trimethoxy α-phthalimido-chalcone hybrid 7j, this anhydride is the optimal starting material for synthesizing dual HDAC/tubulin inhibitors. The 3,4,5-trimethoxy substitution pattern on the phthalimido ring enables IC50 values of 0.22 µM (HDAC1), 0.43 µM (HDAC2), and 2.32 µM (tubulin polymerization)—all superior to the reference compounds entinostat and CA-4, respectively. The trimethoxy derivative also induced cell cycle arrest at G2/M phase with 1.53-fold higher cell accumulation than entinostat and increased preG1 apoptosis by 1.04-fold over untreated controls [1]. Medicinal chemistry teams pursuing HDAC/tubulin dual-target programs should prioritize this anhydride over unsubstituted or partially methoxylated analogs.

Regioselective Synthesis of N-Substituted Phthalimides and Phthalide Derivatives

The three methoxy groups on 4,5,6-trimethoxy-2-benzofuran-1,3-dione exert a combined chelation and electronic effect that directs nucleophilic attack to a specific anhydride carbonyl, enabling regioselective synthesis of amide-ester or imide derivatives. This regiochemical control is supported by competition experiments with related substituted phthalic anhydrides, where the chelated carbonyl was preferentially attacked, yielding products in 60–99% isolated yield [2]. Synthetic laboratories requiring high isomeric purity in phthalimide or phthalide products should select this compound over unsubstituted phthalic anhydride, which lacks regiochemical differentiation between its two carbonyl groups.

Choleretic and Hepatobiliary Pharmacology Research

The 4,5,6-trimethoxyphthalide scaffold, accessed via reduction of 4,5,6-trimethoxy-2-benzofuran-1,3-dione, produces choleretic agents with bile excretion–enhancing activity five times greater than dehydrocholic acid in rat models [3]. Researchers investigating hepatobiliary disorders, bile acid regulation, or choleretic drug development should procure this anhydride as the key synthetic intermediate for generating the active phthalide pharmacophore.

Physicochemical Property Engineering in Fragment-Based Drug Discovery

With six hydrogen bond acceptors, zero hydrogen bond donors, three rotatable bonds, and an XLogP3-AA of 1.2, this anhydride occupies a distinct physicochemical space compared to the parent phthalic anhydride (3 acceptors, 0 donors, 0 rotatable bonds) [4]. This profile makes it a valuable fragment or building block for medicinal chemistry campaigns requiring enhanced aqueous solubility and hydrogen bond acceptor capacity without introducing hydrogen bond donors—a key consideration for optimizing ADME properties while maintaining target engagement.

Quote Request

Request a Quote for 4,5,6-Trimethoxy-2-benzofuran-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.